molecular formula C20H13IN2OS B5059434 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

Katalognummer B5059434
Molekulargewicht: 456.3 g/mol
InChI-Schlüssel: IWHFEMUCXXJYEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide, also known as BIBX1382, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in the field of research.

Wirkmechanismus

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide inhibits the activity of the EGFR tyrosine kinase by binding to its active site. This prevents the activation of downstream signaling pathways that are responsible for cell growth and proliferation. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. It exhibits potent inhibitory activity against EGFR tyrosine kinase, making it a potential candidate for the treatment of various types of cancer. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. One potential direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the investigation of the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in combination with other therapies, such as immunotherapy. Additionally, the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in the treatment of other diseases, such as Alzheimer's disease, is also an area of interest for future research.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It exhibits potent inhibitory activity against EGFR tyrosine kinase and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in the field of research. Further research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has the potential to lead to the development of new and effective therapies for various diseases, including cancer.

Synthesemethoden

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide involves the reaction of 2-iodobenzamide with 1,3-benzothiazole in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. This makes it a potential candidate for the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-16-6-2-1-5-15(16)19(24)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHFEMUCXXJYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.